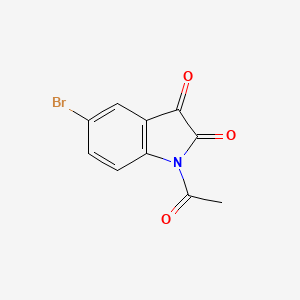

1-Acetyl-5-bromo-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

1-acetyl-5-bromoindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c1-5(13)12-8-3-2-6(11)4-7(8)9(14)10(12)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHNHBSIKDWLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=C(C=C2)Br)C(=O)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 1-Acetylindole-2,3-dione

The core synthetic step is the electrophilic aromatic substitution bromination at the 5-position of the indole ring:

- Procedure: Dissolve 1-acetylindole-2,3-dione in an appropriate solvent.

- Addition of Bromine: Bromine is added dropwise at low temperature (0–5 °C) to control the reaction rate and avoid polybromination.

- Reaction Time: Typically 1–3 hours at low temperature, followed by warming to room temperature for 1–2 hours to complete the reaction.

- Quenching: Excess bromine is neutralized using sodium bisulfite or potassium bisulfite aqueous solution.

- Workup: The reaction mixture is basified with sodium hydroxide or potassium hydroxide and refluxed to complete the reaction and facilitate crystallization.

- Isolation: The product is filtered, washed, and dried to yield 1-Acetyl-5-bromo-1H-indole-2,3-dione.

Alternative Multi-Step Synthesis (Starting from Indole)

A patented method describes a three-step synthesis starting from indole:

- Synthesis of 2-sodium sulfonate-indole: Indole is reacted with sodium bisulfite in alcoholic solvent at 20–30 °C for 15–20 hours.

- Conversion to 2-sodium sulfonate-1-acetylindole: Acetylation of the sulfonate intermediate.

- Bromination to 5-bromoindole derivative: Bromine is added at low temperature, followed by workup and purification to yield the brominated product.

This route is more complex but allows for the preparation of brominated indole derivatives with controlled substitution patterns.

Reaction Conditions and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Ethanol, Acetic acid, THF | Polar solvents preferred for solubility |

| Bromine equivalents | 1.0 – 2.0 molar equivalents | Excess bromine avoided to prevent overbromination |

| Temperature | 0–5 °C (initial), then RT | Low temperature controls selectivity |

| Reaction time | 1–3 h (bromination), +1–2 h (warming) | Ensures complete substitution |

| Quenching agent | Sodium bisulfite solution | Neutralizes unreacted bromine |

| pH adjustment | Basic (NaOH or KOH) | Facilitates crystallization and purification |

Research Findings and Characterization

- Physical Properties: The compound is typically isolated as a brown powder with melting point around 167–169 °C.

- Spectroscopic Data: Characteristic NMR signals confirm substitution pattern; for example, aromatic proton shifts consistent with 5-bromo substitution.

- Yields: Optimized reactions report high yields (>80%) with high purity suitable for further synthetic applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Bromination | 1-Acetylindole-2,3-dione | Br2, NaHSO3, NaOH | 0–5 °C, then RT, aqueous workup | 80–90 | Most common, scalable |

| Multi-step from Indole (Patent) | Indole | NaHSO3, Acetylating agent, Br2 | 20–30 °C sulfonation, acetylation, bromination at 0–5 °C | 60–75 | More complex, allows intermediate control |

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-5-bromo-1H-indole-2,3-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The dione moiety can participate in redox reactions, leading to the formation of different oxidation states.

Condensation Reactions: The acetyl group can undergo condensation reactions with various nucleophiles.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Condensation Reactions: Reagents like hydrazine or hydroxylamine are used in the presence of a catalyst.

Major Products Formed:

Substitution Products: Various substituted indole derivatives.

Oxidation Products: Oxidized forms of the indole compound.

Condensation Products: Condensed products with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

1-Acetyl-5-bromo-1H-indole-2,3-dione has the molecular formula and a molecular weight of 276.06 g/mol. Its structure includes an acetyl group and a bromine atom attached to an indole framework, which contributes to its reactivity and biological activity.

The compound exhibits a range of biological activities that make it a candidate for further research and development in pharmaceuticals.

Antimicrobial Activity

This compound demonstrates potent antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are as follows:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 62.5 µg/mL |

| Candida albicans | 16.69 - 78.23 µM |

These findings indicate its potential as an antimicrobial agent, particularly against resistant strains of bacteria.

Anticancer Activity

Research has shown that this compound possesses cytotoxic effects against several cancer cell lines. It induces apoptosis and inhibits cell proliferation, making it a candidate for anticancer drug development. Studies have reported its effectiveness against lung, MCF7 (breast), and hepatocellular cancer cell lines .

Pharmaceutical Applications

The compound is explored for various therapeutic applications:

- Antituberculosis : Its efficacy against Mycobacterium tuberculosis positions it as a potential treatment option for tuberculosis.

- Antiviral : Preliminary studies suggest activity against certain viral infections, warranting further investigation into its mechanisms of action .

Synthetic Applications

In organic chemistry, this compound serves as an important building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, enhancing the diversity of resultant compounds.

- Oxidation and Reduction Reactions : The dione moiety can participate in redox reactions, yielding different oxidation states.

- Condensation Reactions : The acetyl group can react with various nucleophiles to form new compounds .

Industrial Applications

Beyond laboratory research, this compound finds utility in industrial applications:

- Dyes and Pigments : It is utilized in the synthesis of dyes due to its vibrant color properties.

- Chemical Intermediates : It serves as an intermediate in the production of various industrial chemicals .

Case Studies

Several studies have documented the applications of this compound:

- Study on Antimicrobial Properties : A comparative analysis indicated that this compound exhibited significant inhibition zones against pathogens when tested alongside standard antibiotics like ampicillin .

- Anticancer Mechanisms : Research highlighted the mechanisms through which this compound induces apoptosis in cancer cells, involving the modulation of key signaling pathways associated with cell survival and death .

Mechanism of Action

The mechanism of action of 1-Acetyl-5-bromo-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions. It can also undergo redox reactions, influencing cellular redox states and signaling pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in biological or chemical systems .

Comparison with Similar Compounds

Halogen-Substituted N-Acetyl Indole-2,3-diones

The introduction of halogens (Br, Cl, F) at the 5-position of the indole ring significantly alters physical and spectral properties. Key analogs include:

Key Observations :

- Melting Points: Bromo and chloro derivatives exhibit higher melting points than non-halogenated or fluoro analogs, likely due to increased molecular symmetry and halogen size influencing crystal packing .

- Spectral Shifts : Bromine’s electron-withdrawing effect deshields adjacent protons in NMR (e.g., 5-Br causes downfield shifts in aromatic protons) and introduces distinct IR absorption bands .

Derivatives with Modified N-Substituents

Replacing the acetyl group with alkyl or allyl moieties alters solubility and reactivity:

Key Observations :

Semicarbazone and Triazole Derivatives

Functionalization at the 3-position introduces pharmacological relevance:

Key Observations :

- Pharmacological Potential: Semicarbazone derivatives exhibit anticonvulsant and sedative-hypnotic activities, likely due to hydrogen bonding interactions from the semicarbazone moiety .

- Triazole Derivatives : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole rings, enhancing antioxidant properties (e.g., compound 9a with 46% yield) .

Biological Activity

1-Acetyl-5-bromo-1H-indole-2,3-dione is a compound belonging to the indole family, characterized by its unique structure that includes an acetyl group and a bromine atom. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 276.06 g/mol. Its structure contributes to its reactivity and biological activity, particularly due to the presence of the bromine atom and the dione moiety which facilitates various biochemical interactions.

This compound interacts with multiple molecular targets, leading to significant biological effects. The compound is known to bind with high affinity to various receptors, influencing numerous biochemical pathways. The primary mechanisms include:

- Antimicrobial Activity : The compound exhibits potent antimicrobial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : It shows cytotoxic effects against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, reducing pro-inflammatory cytokines.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 4.69 - 22.9 µM |

| Pseudomonas aeruginosa | 62.5 µg/mL |

| Candida albicans | 16.69 - 78.23 µM |

In a comparative study, this compound demonstrated significant inhibition zones against various pathogens when tested alongside standard antibiotics like ampicillin .

Anticancer Activity

Research has shown that this compound possesses notable anticancer properties:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 7.17 ± 0.94 |

| A549 (Lung Cancer) | 2.93 ± 0.47 |

The compound was found to inhibit cell growth effectively in these lines, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators such as TNF-alpha and IL-6. This action is crucial for developing treatments for inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Antimicrobial Efficacy : A study compared the antimicrobial activity of various indole derivatives, including this compound, against Klebsiella pneumoniae and Bacillus subtilis. The results indicated that this compound had a significantly higher antibacterial effect than standard treatments .

- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that treatment with varying concentrations of the compound led to marked reductions in cell viability, indicating its potential as an anticancer drug .

Q & A

Q. What are the recommended synthetic routes for preparing 1-Acetyl-5-bromo-1H-indole-2,3-dione, and what factors influence reaction yields?

- Methodological Answer : The synthesis of brominated indole derivatives often involves functionalization of pre-brominated indole scaffolds. For example:

- N-Alkylation/Acetylation : Use NaH in anhydrous DMSO to deprotonate the indole nitrogen, followed by reaction with acetyl chloride or acetic anhydride ( demonstrates 94% yield for butylation). Optimize stoichiometry (1.2–1.5 eq acetylating agent) and temperature (0°C to RT) to avoid side reactions.

- Copper-Catalyzed Reactions : CuI-mediated azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF (2:1) at RT for 12 hours achieves moderate yields (50%) for analogous triazole-indole conjugates (). Purification via flash chromatography (70:30 EtOAc/hexane) is critical for isolating the acetylated product.

Key yield factors: catalyst loading (10 mol% CuI), solvent polarity, and reaction time .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : A multi-technique approach is essential:

- NMR Spectroscopy : Identify acetyl protons (δ 2.1–2.3 ppm) and indole aromatic protons (δ 7.0–8.0 ppm). Use NMR to confirm carbonyl carbons (C=O at δ 170–180 ppm) ().

- High-Resolution Mass Spectrometry (HRMS) : Match experimental [M+H] peaks with theoretical values (e.g., m/z 427.0757 in ).

- X-ray Crystallography : Resolve ambiguous structural features (e.g., acetyl group orientation) as demonstrated for related indole-2,3-diones (). For compounds with overlapping NMR signals, 2D NMR (COSY, HSQC) or DFT-calculated shifts are advised .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks ().

- Spill Management : Absorb spills with inert materials (e.g., sand) and avoid environmental release ().

- Storage : Store in sealed containers at 2–8°C in dry, ventilated areas to prevent degradation ().

Advanced Research Questions

Q. How can researchers optimize low yields in copper-catalyzed reactions involving electron-deficient indole derivatives?

- Methodological Answer :

- Solvent Optimization : Replace DMF with DMSO/EtOH (3:1) to enhance solubility of halogenated intermediates ().

- Ligand-Assisted Catalysis : Add 1,10-phenanthroline (0.2 eq) to stabilize Cu(I), improving catalytic efficiency ().

- Microwave-Assisted Synthesis : Reduce reaction time (30 min at 100°C) for electron-poor systems, increasing yields by 15–20% in analogous reactions .

Q. How can computational chemistry resolve contradictions between experimental spectral data and proposed structures?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to simulate NMR shifts. A mean absolute deviation <0.3 ppm validates the structure ().

- TDDFT for UV-Vis : Compare experimental λmax with simulated electronic transitions (±10 nm).

- Molecular Docking : Analyze acetyl group orientation in enzyme binding pockets to explain unexpected bioactivity ().

Q. What strategies address regioselectivity challenges during functionalization of this compound?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the 3-position to direct electrophilic substitution to the 4- or 6-positions.

- Metal-Mediated C–H Activation : Use Pd(OAc)2/Ag2CO3 systems for selective C–H arylation at the 4-position, as shown in structurally similar indoles ().

Q. How can researchers analyze the stability of this compound under varying pH conditions?

- Methodological Answer :

- HPLC Stability Studies : Monitor degradation products at pH 1–13 (37°C, 24 hours). Use a C18 column with acetonitrile/water gradients.

- Kinetic Modeling : Fit degradation data to first-order kinetics to determine half-life (t1/2). Acidic conditions (pH <3) typically accelerate hydrolysis of acetyl groups ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.